molecular formula C25H17N5O3 B2916696 4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid CAS No. 1007186-68-6

4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid

Cat. No. B2916696
CAS RN: 1007186-68-6
M. Wt: 435.443
InChI Key: XVYOCSBKVMXTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid is a useful research compound. Its molecular formula is C25H17N5O3 and its molecular weight is 435.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystalline Complexes

A study by Alaasar and Tschierske (2019) introduced supramolecular liquid crystalline complexes formed through intermolecular hydrogen bond formation between rod-like pyridylazophenyl alkoxylbenzoates and cyano group-terminated benzoic acids. These complexes exhibit enantiotropic nematic phases over a broad temperature range, suggesting their potential in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Alaasar & Tschierske, 2019).

Heterocyclic Synthesis

Fadda, Mukhtar, and Refat (2012) explored the utility of activated nitriles, including compounds like 4-(2-cyanoacetamido)benzoic acid, in synthesizing various heterocyclic compounds. These heterocycles, such as thiazole, pyrazole, and oxazole, have broad applications in pharmaceuticals, agrochemicals, and dyes, indicating the relevance of cyano-substituted benzoic acids in synthetic organic chemistry (Fadda, Mukhtar, & Refat, 2012).

Functionalization Reactions

Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its derivatives, demonstrating their potential in creating novel compounds with applications in medicinal chemistry and material science (Yıldırım, Kandemirli, & Demir, 2005).

Organic and Supramolecular Chemistry

Lemmerer and Bourne (2012) studied benzoic acid derivatives in the context of co-crystal formation, revealing insights into hydrogen bonding and molecular assembly. Such studies are crucial for understanding molecular interactions in pharmaceuticals, leading to the design of better drug formulations (Lemmerer & Bourne, 2012).

Corrosion Inhibition

El Hajjaji et al. (2018) investigated pyridine and benzoic acid derivatives containing pyrazole moieties as corrosion inhibitors for mild steel in acidic media. Their findings suggest that such compounds could be used to enhance the durability and lifespan of metal components in industrial applications, showcasing the practical applications of cyano-substituted benzoic acids in materials science (El Hajjaji et al., 2018).

properties

IUPAC Name

4-[[2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N5O3/c26-14-19(24(31)28-21-10-8-17(9-11-21)25(32)33)13-20-16-30(22-6-2-1-3-7-22)29-23(20)18-5-4-12-27-15-18/h1-13,15-16H,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYOCSBKVMXTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.